molecular formula C26H52F6O6S2Sn2 B12351268 Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate

Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate

Cat. No.: B12351268
M. Wt: 876.2 g/mol
InChI Key: WJPTYXZNVIDLEL-UHFFFAOYSA-L
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Description

Tributyltin trifluoromethanesulfonate is an organotin compound with the chemical formula CF3SO3Sn[(CH2)3CH3]3 . It is also known as tributyltin triflate. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications, particularly in industrial and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, the production of tributyltin trifluoromethanesulfonate often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyltin trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tributyltin trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reactions are often carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions involving tributyltin trifluoromethanesulfonate depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of organotin compounds with different functional groups .

Scientific Research Applications

Tributyltin trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Research has explored its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studies have investigated its potential use in drug development, particularly for its anticancer properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tributyltin trifluoromethanesulfonate involves its interaction with molecular targets such as nuclear receptors. For example, it has been shown to interact with the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), influencing various biological pathways . These interactions can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyltin trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

Molecular Formula

C26H52F6O6S2Sn2

Molecular Weight

876.2 g/mol

IUPAC Name

dibutyl(8-dibutylstannanyliumyloctyl)stannanylium;trifluoromethanesulfonate

InChI

InChI=1S/C8H16.4C4H9.2CHF3O3S.2Sn/c1-3-5-7-8-6-4-2;4*1-3-4-2;2*2-1(3,4)8(5,6)7;;/h1-8H2;4*1,3-4H2,2H3;2*(H,5,6,7);;/q;;;;;;;2*+1/p-2

InChI Key

WJPTYXZNVIDLEL-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn+](CCCC)CCCCCCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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